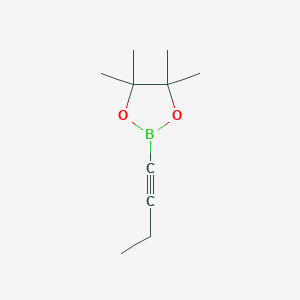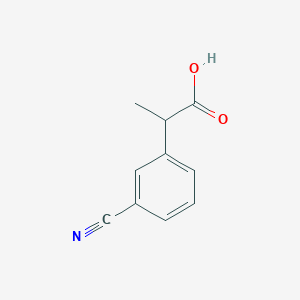![molecular formula C8H7N3O4 B1523782 3,6-dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid CAS No. 1249969-05-8](/img/structure/B1523782.png)
3,6-dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid
Overview
Description
3,6-Dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid is a heterocyclic organic compound characterized by its unique structure, which includes a pyridazine ring fused with an oxazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid typically involves multi-step organic reactions[_{{{CITATION{{{2{Synthesis of dimethyl esters of 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c ...](https://link.springer.com/article/10.1007/s10593-016-1817-7). One common approach is the cyclization of appropriately substituted pyridazine derivatives under acidic or basic conditions[{{{CITATION{{{2{Synthesis of dimethyl esters of 7-oxo-4,5,6,7-tetrahydropyrazolo1,5-c .... The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product with high yield and purity[{{{CITATION{{{_2{Synthesis of dimethyl esters of 7-oxo-4,5,6,7-tetrahydropyrazolo1,5-c ....
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes[_{{{CITATION{{{_2{Synthesis of dimethyl esters of 7-oxo-4,5,6,7-tetrahydropyrazolo1,5-c .... The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis of dimethyl esters of 7-oxo-4,5,6,7-tetrahydropyrazolo1,5-c .... These reactions are essential for modifying the compound's structure and exploring its reactivity.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂)[_{{{CITATION{{{_2{Synthesis of dimethyl esters of 7-oxo-4,5,6,7-tetrahydropyrazolo1,5-c ....
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used[_{{{CITATION{{{_2{Synthesis of dimethyl esters of 7-oxo-4,5,6,7-tetrahydropyrazolo1,5-c ....
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols, under acidic or basic conditions[_{{{CITATION{{{_2{Synthesis of dimethyl esters of 7-oxo-4,5,6,7-tetrahydropyrazolo1,5-c ....
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound[_{{{CITATION{{{_2{Synthesis of dimethyl esters of 7-oxo-4,5,6,7-tetrahydropyrazolo1,5-c ...
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a versatile intermediate in organic synthesis.
Biology
In biological research, 3,6-dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or bioactive molecules.
Medicine
The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic properties. It may be used in the development of new pharmaceuticals targeting various diseases.
Industry
In industry, this compound can be utilized in the production of specialty chemicals, agrochemicals, and other high-value products. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 3,6-dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{_2{Synthesis of dimethyl esters of 7-oxo-4,5,6,7-tetrahydropyrazolo1,5-c .... The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.
Comparison with Similar Compounds
Similar Compounds
Pyridazine derivatives: : These compounds share the pyridazine ring structure but may have different substituents or functional groups.
Oxazolone derivatives: : These compounds contain the oxazolone ring and can have various modifications.
Uniqueness
3,6-Dimethyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid is unique due to its specific combination of the pyridazine and oxazolone rings, as well as the presence of methyl groups at the 3 and 6 positions
Properties
IUPAC Name |
3,6-dimethyl-7-oxo-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4/c1-3-4-5(10-15-3)7(12)11(2)9-6(4)8(13)14/h1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFARKFCJJQCPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NO1)C(=O)N(N=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


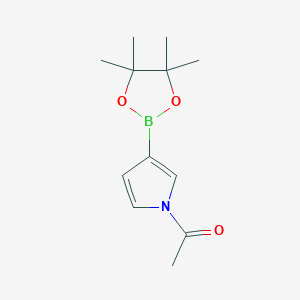

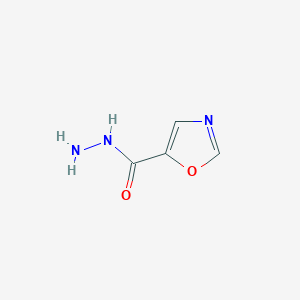


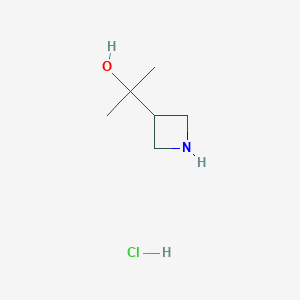


![5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523715.png)

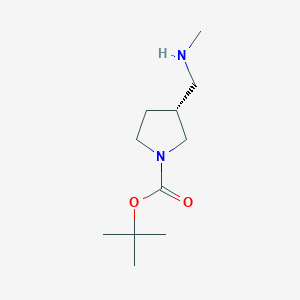
![2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride](/img/structure/B1523718.png)
